molecular formula C20H19FN2O3 B2965104 (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 879070-19-6

(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2965104
M. Wt: 354.381
InChI Key: IMGCEKKRBBLSJB-UHFFFAOYSA-N
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Description

“(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone” is a chemical compound. It has been studied in the context of its structure-activity relationship .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as NMR, IR, and HRMS spectra . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.

Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • The synthesis and structural exploration of novel bioactive heterocycles demonstrate advanced techniques in organic synthesis and structural characterization, including X-ray diffraction and Hirshfeld surface analysis. Such methods are crucial for the development of new compounds with potential biological activities (Prasad et al., 2018).
  • The development of efficient synthesis routes for compounds like GBR 12909, a dopamine reuptake inhibitor, showcases the relevance of (4-(2-Fluorophenyl)piperazin-1-yl) derivatives in neuroscientific research (Haka & Kilbourn, 1990).

Antimicrobial Activities

  • Research into the antimicrobial properties of pyridine derivatives and triazole analogues of piperazine highlights the potential of compounds with similar structural features to act against various bacterial and fungal strains. This indicates a promising avenue for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011); (Nagaraj, Srinivas, & Rao, 2018).

Theoretical Studies and Applications

  • Theoretical studies using density functional theory (DFT) calculations offer insights into the mechanisms of reactions and the stability of compounds, providing valuable information for designing molecules with desired properties (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-25-17-8-4-5-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-3-2-6-15(16)21/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGCEKKRBBLSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

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